molecular formula C9H13NO3 B13568773 2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol

2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol

Cat. No.: B13568773
M. Wt: 183.20 g/mol
InChI Key: RZWNTZCQLDERCI-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol is an organic compound with a unique structure that includes an amino group, a hydroxyethyl group, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol typically involves a multi-step process. One common method starts with the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The final step involves the hydrolysis of the intermediate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenol derivatives .

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-hydroxyethyl)-4-hydroxyphenol
  • 2-(1-Amino-2-hydroxyethyl)-4-ethoxyphenol
  • 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Uniqueness

2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-4-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3

InChI Key

RZWNTZCQLDERCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(CO)N

Origin of Product

United States

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